1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
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Overview
Description
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique structure, which combines a bicyclic system with an isoquinoline derivative. This compound finds its relevance in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride typically involves several key steps:
Formation of the bicyclic ring: : The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction, which involves a [4+2] cycloaddition between a diene and a dienophile.
Attachment of the methoxy group: : Methoxylation can be achieved through nucleophilic substitution reactions.
Isoquinoline derivative synthesis: : The isoquinoline moiety is synthesized via Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Formation of the final compound: : The final compound is prepared by coupling the bicyclo[2.2.1]heptane derivative with the isoquinoline moiety through a series of condensation reactions.
Industrial Production Methods
Industrially, the synthesis process involves the optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form ketones or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of alcohols or hydrocarbons.
Substitution: : Nucleophilic substitution can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Alkyl halides, tosylates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary alcohols or hydrocarbons.
Scientific Research Applications
This compound has numerous scientific research applications, such as:
Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Serves as a tool for probing biological pathways and interactions.
Medicine: : Investigated for potential therapeutic effects in various diseases due to its bioactive properties.
Industry: : Utilized in the development of new materials and as intermediates in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially modulating biological pathways. The isoquinoline derivative can interact with nucleic acids and proteins, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
When compared with other similar compounds, such as:
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylbutyl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2-methoxyphenyl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride stands out due to its combination of a bicyclic ring and an isoquinoline derivative, offering unique chemical and biological properties
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Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(14-23-13-19-10-15-5-6-17(19)9-15)12-21-8-7-16-3-1-2-4-18(16)11-21;/h1-4,15,17,19-20,22H,5-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRHTRFHVDUTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCC4=CC=CC=C4C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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